molecular formula C10H14N4O4 B13010743 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide

Cat. No.: B13010743
M. Wt: 254.24 g/mol
InChI Key: JBKAQTHOHIFOID-UHFFFAOYSA-N
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Description

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is an organic compound with significant potential in various scientific fields It is characterized by its unique chemical structure, which includes a nitro group, a methoxyethylamino group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide typically involves multi-step organic reactions One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formation of the benzohydrazide moiety through condensation reactions with hydrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzohydrazides, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethylamino group may facilitate binding to specific enzymes or receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: 4-((2-Methoxyethyl)amino)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

4-(2-methoxyethylamino)-3-nitrobenzohydrazide

InChI

InChI=1S/C10H14N4O4/c1-18-5-4-12-8-3-2-7(10(15)13-11)6-9(8)14(16)17/h2-3,6,12H,4-5,11H2,1H3,(H,13,15)

InChI Key

JBKAQTHOHIFOID-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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